COLICIN E1
Description
Properties
CAS No. |
11032-88-5 |
|---|---|
Molecular Formula |
C20H17N3Na2O8S2 |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Colicin E1
Primary Structure and Functional Domain Delineation
Colicin E1 is a single, elongated polypeptide chain. annualreviews.org Like most colicins, its primary structure is organized into three specialized domains: an N-terminal translocation (T) domain, a central receptor-binding (R) domain, and a C-terminal cytotoxic (C) domain. elifesciences.orgbiorxiv.orgnih.gov This tripartite organization is fundamental to its mechanism of action, with each domain executing a specific function in the intoxication process. purdue.edunih.gov
N-Terminal Translocation (T) Domain
The N-terminal domain is responsible for the translocation of the colicin across the outer membrane of the target cell. purdue.edunih.gov This domain interacts with the TolC protein, which normally functions as part of an efflux pump in E. coli. elifesciences.orgnih.gov this compound subverts this protein, using it as a channel to pass through the outer membrane. nih.govnih.gov A specific segment within the T-domain, sometimes referred to as the "TolC box," is essential for this interaction and subsequent cytotoxicity. nih.govresearchgate.net The translocation process for this compound is dependent on the TolA system, which is thought to provide the necessary energy for moving the colicin across the outer membrane. nih.govnih.gov
Central Receptor (R) Domain
The central domain of this compound is tasked with recognizing and binding to a specific receptor on the surface of the target bacterium. purdue.edunih.gov This initial binding event is crucial for localizing the toxin on the cell surface. biorxiv.org For this compound, as with all E-group colicins, the primary receptor is BtuB, the outer membrane protein responsible for vitamin B12 transport. elifesciences.orgnih.govnih.gov The R-domain binds to BtuB, anchoring the colicin to the cell and positioning it to engage with the TolC translocation channel. elifesciences.orgbiorxiv.org
C-Terminal Channel-Forming (C) Domain
The C-terminal domain carries out the ultimate lethal function of this compound. purdue.edunih.gov This domain is responsible for forming a voltage-gated ion channel in the target cell's cytoplasmic membrane. proteopedia.orgrcsb.org The structure of this domain in its soluble form consists of ten alpha-helices, which include a critical hydrophobic helical hairpin. rcsb.orgasm.org Upon reaching the cytoplasmic membrane, and triggered by the membrane potential, this domain undergoes a significant conformational change. rcsb.orgoup.com The hydrophobic hairpin inserts into the lipid bilayer, creating a pore that disrupts the cell's ion gradient, leading to depolarization and cell death. proteopedia.orgrcsb.org
Structural Homologies and Divergences within the Channel-Forming Colicin Family
This compound belongs to the channel-forming class of colicins, a group that also includes colicins A, B, Ia, and N. asm.orgnih.gov These colicins share a common killing mechanism but display significant structural diversity, which reflects their adaptation to different cellular receptors and translocation pathways. nih.gov
The C-terminal channel-forming domains of these colicins exhibit notable structural homology, particularly the 10-helix bundle and the central hydrophobic hairpin that are essential for pore formation. asm.orgtcdb.org This conservation underscores their shared cytotoxic function. In contrast, the N-terminal translocation and central receptor-binding domains are highly divergent. asm.org This variability allows different colicins to exploit a range of outer membrane proteins as receptors (e.g., BtuB for this compound, FepA for Colicin B) and to utilize different translocation machineries (the Tol system for Group A colicins like E1 and N, and the TonB system for Group B colicins like Ia and B). nih.govnih.gov This modular evolution, where functional domains are mixed and matched, has enabled colicins to maintain their effectiveness against a wide array of bacterial strains. tcdb.org
Data Tables
Table 1: Functional Domains of this compound
| Domain | Function | Key Interacting Partner(s) |
|---|---|---|
| N-Terminal Translocation (T) | Translocates the toxin across the outer membrane. purdue.edunih.gov | TolC, TolA System elifesciences.orgnih.gov |
| Central Receptor (R) | Binds to the primary receptor on the target cell surface. purdue.edunih.gov | BtuB (Vitamin B12 Receptor) elifesciences.orgnih.gov |
Table 2: Comparison of Receptor and Translocation Systems in Channel-Forming Colicins
| Colicin | Group | Primary Receptor | Translocation System |
|---|---|---|---|
| This compound | A | BtuB elifesciences.org | Tol nih.gov |
| Colicin A | A | BtuB tcdb.org | Tol nih.gov |
| Colicin N | A | OmpF researchgate.net | Tol nih.gov |
| Colicin B | B | FepA nih.gov | TonB nih.gov |
Mechanism of Action: Cytotoxicity and Membrane Pore Formation by Colicin E1
General Principles of Voltage-Dependent Channel Formation
The formation of channels by Colicin E1 is a complex process that involves significant conformational changes in the protein, driven by the transmembrane voltage. rcsb.orgasm.org Initially, the water-soluble this compound molecule binds to the surface of the target cell's outer membrane and is then translocated into the periplasm. tcdb.org From the periplasm, the C-terminal domain interacts with the cytoplasmic membrane.
The structure of the soluble C-terminal domain of this compound consists of ten α-helices. rcsb.org A key feature is a hydrophobic helical hairpin (helices VIII and IX) that is buried within the soluble protein. rcsb.orguoguelph.ca Upon interaction with the membrane, and influenced by a negative transmembrane potential, the protein undergoes a dramatic rearrangement. asm.orguoguelph.ca This involves the insertion of the hydrophobic hairpin into the lipid bilayer, anchoring the protein. rcsb.orguoguelph.ca Subsequently, other amphipathic helices insert into the membrane to form a "toroidal" or "barrel-stave" type pore. uoguelph.ca
The "open" state of the channel, where it is permeable to ions, is associated with a deeper embedding of the protein within the lipid bilayer compared to the "closed" state. asm.orguoguelph.ca This transition between closed and open states is a reversible, voltage-dependent process. uoguelph.canih.gov
Ion Channel Dynamics and Selectivity in the Cytoplasmic Membrane
Once formed, the this compound channel allows the passage of ions across the cytoplasmic membrane, leading to its depolarization. elifesciences.orgtcdb.org The channel is cation-selective, permitting the flow of various ions, which disrupts the cell's electrochemical gradients. psu.edu
The primary cytotoxic effect of this compound is the depolarization of the cytoplasmic membrane. elifesciences.orguniprot.orgrcsb.org By forming a pore, this compound creates a pathway for ions to flow down their electrochemical gradients, effectively short-circuiting the membrane potential. tandfonline.comtcdb.org This dissipation of the membrane potential inhibits essential energy-dependent processes within the cell, such as active transport and ATP synthesis, ultimately leading to cell death. tandfonline.com Studies have shown that a single molecule of this compound is sufficient to kill a single E. coli bacterium by this mechanism. asm.org
The this compound channel is permeable to a variety of monovalent cations, including potassium (K⁺) and sodium (Na⁺). pnas.orgnih.gov Early studies demonstrated that this compound induces the efflux of intracellular K⁺. elifesciences.orgasm.org The channel also allows the passage of larger organic cations and water. uoguelph.caasm.org While it is cation-selective, it does not exhibit the high degree of selectivity for protons seen in the related Colicin A. tcdb.org The pore formation also leads to the penetration of water into the membrane. uoguelph.ca
Table 1: Permeability of this compound Channel to Various Molecules This table is generated based on qualitative data from research findings.
| Molecule | Permeability | Supporting Evidence |
| Potassium (K⁺) | High | Rapid efflux from cells and liposomes. elifesciences.orgasm.orgpnas.org |
| Sodium (Na⁺) | High | Efflux from liposomes. pnas.orgnih.gov |
| Choline | Moderate | Slower efflux compared to inorganic cations. pnas.orgnih.gov |
| Phosphate | Moderate | Slower efflux from liposomes. pnas.orgnih.gov |
| Sucrose | Low | Slow efflux observed. pnas.orgnih.gov |
| Glucose-6-phosphate | Low | Slow efflux observed. pnas.orgnih.gov |
| Inulin | Impermeable | No leakage from treated liposomes. pnas.orgnih.gov |
| Dextran | Impermeable | No leakage from treated liposomes. pnas.orgnih.gov |
The gating of the this compound channel is strongly dependent on the transmembrane voltage. asm.orgnih.gov A negative potential on the trans side (the side opposite to which the colicin was added) is required for the channel to open. uoguelph.ca This voltage dependence suggests the movement of charged residues of the protein across the membrane's electric field during the transition from the closed to the open state. asm.org
Specifically, the opening of the channel is favored by cis-positive voltages (or trans-negative), while cis-negative voltages promote channel closure. nih.gov Research has identified a specific histidine residue (His440) as a key "gating charge". psu.edurupress.org This residue is thought to translocate from the cis side to the trans side of the membrane as the channel opens, a movement driven by the membrane potential. psu.edurupress.org The voltage-gating process involves the translocation of a significant portion of the protein into and across the bilayer. nih.govpsu.edu
Table 2: Influence of Membrane Potential on this compound Channel State This table summarizes the general principles of voltage-gating for this compound.
| Membrane Potential (cis-side relative to trans-side) | Channel State | Associated Protein Conformation |
| Positive | Open | Deeper insertion of protein into the membrane. asm.orgnih.gov |
| Negative | Closed | Less protein embedded in the membrane. uoguelph.canih.gov |
| Large Positive (>80 mV) | Inactivated | Potential translocation of the channel-forming domain across the membrane. nih.gov |
Energetic Consequences of this compound-Induced Membrane Depolarization
The formation of ion-permeable channels by this compound has severe energetic consequences for the target cell. The dissipation of the membrane potential, a key component of the proton-motive force, uncouples it from essential cellular processes. tandfonline.com This leads to a rapid inhibition of active transport systems that rely on the membrane potential to import nutrients and export waste products. tandfonline.comasm.org
Furthermore, the collapse of the proton gradient across the cytoplasmic membrane inhibits ATP synthesis via oxidative phosphorylation. tandfonline.comasm.org The cell is unable to generate the energy required for metabolic activities, macromolecular synthesis, and maintenance of cellular integrity. tandfonline.com The ion flux rate through a single this compound channel is estimated to be around 10⁷ ions per second in 1 M NaCl, which is sufficient to overwhelm the proton-pumping capacity of an E. coli cell. tcdb.org This rapid and efficient de-energization of the cell membrane is the ultimate cause of cell death induced by this compound. uniprot.orgtcdb.org
Cellular Translocation and Import Pathways of Colicin E1
Outer Membrane Receptor Recognition and Initial Binding
The initial and crucial step for Colicin E1 import is its recognition of and binding to a specific receptor on the outer membrane of the target E. coli cell. asm.org This primary binding event serves to concentrate the colicin on the cell surface, positioning it for the subsequent translocation steps. proteopedia.org
Binding to the Vitamin B12 Receptor, BtuB
This compound utilizes the vitamin B12 transporter, BtuB, as its primary outer membrane receptor. nih.govnih.gov The receptor-binding (R) domain of this compound is responsible for this initial interaction. elifesciences.orgbiorxiv.org While this binding is a critical first step, it has been shown that it is not absolutely essential for cytotoxicity, although it dramatically increases the efficiency of killing. nih.govasm.org In the absence of its primary receptor, BtuB, this compound can still exert a lethal effect, albeit at a significantly reduced efficiency, suggesting a direct, albeit less efficient, interaction with its translocation machinery is possible. nih.govasm.org The binding of this compound to BtuB is a prerequisite for the subsequent interaction with the TolC protein. proteopedia.orgresearchgate.net
Conformational Changes Upon Receptor Engagement
The binding of this compound to BtuB is believed to induce conformational changes in the colicin molecule. nih.gov One hypothesis suggests that this initial binding event exposes cleavage sites for the outer membrane protease OmpT, which can inactivate the colicin. nih.govresearchgate.net Another possibility is that the binding to BtuB brings the N-terminal translocation domain of this compound into close proximity with the OmpT protease. nih.gov It has also been proposed that the interaction with BtuB may lead to the unfolding of the N-terminal receptor-binding coiled-coil domain of the colicin, a step that could be necessary for subsequent translocation. nih.gov However, studies on the related Colicin E9 suggest that global unfolding of the toxin does not occur upon binding to BtuB, but rather that the receptor itself becomes more rigidified. pnas.org For this compound, it is thought that the binding to BtuB facilitates the delivery of the colicin to the TolC channel for translocation. proteopedia.org
Outer Membrane Translocation via the TolC Channel-Tunnel
Following its initial attachment to BtuB, this compound engages its second receptor and translocator, the outer membrane protein TolC. elifesciences.orgnih.gov TolC is a unique protein that forms a channel-tunnel spanning the outer membrane and the periplasm, and it is normally involved in the export of drugs and toxins from the cell. nih.govasm.org this compound subverts this export machinery for its own import. nih.gov
Identification and Characterization of the this compound TolC Box
A specific region within the N-terminal translocation (T) domain of this compound is essential for its interaction with TolC. This region, termed the "TolC box," has been identified as a 21-residue segment (residues 100-120). elifesciences.orgnih.govbiorxiv.org This TolC box is necessary for the cytotoxicity of this compound and for the binding of its translocation domain to TolC. nih.govasm.org Peptides containing the TolC box have been shown to co-elute with TolC and can protect cells from subsequent challenge by the full-length colicin, demonstrating its critical role in the binding process. elifesciences.orgnih.gov While necessary, the TolC box alone is not sufficient for complete binding and translocation. elifesciences.orgbiorxiv.org
Molecular Interactions Between this compound Translocation Domain and TolC
The interaction between the this compound translocation domain and TolC involves specific polar contacts. elifesciences.orgbiorxiv.org The hydrophilic nature of the TolC channel generally prevents the formation of extensive hydrophobic interfaces. elifesciences.orgbiorxiv.org Cryo-electron microscopy studies have revealed that the this compound translocation domain binds within the TolC pore. elifesciences.orgnih.gov This binding is stable and has been observed in live E. coli cells. elifesciences.orgnih.gov The interaction is primarily mediated by the TolC box region of this compound making specific contacts with the TolC barrel. elifesciences.orgbiorxiv.org
Structural Rearrangements of TolC During this compound Passage
The translocation of this compound through TolC involves a significant architectural rearrangement of the colicin itself, rather than a major conformational change in the rigid TolC structure. elifesciences.orgnih.gov In its unbound state in solution, the this compound translocation domain exists as a two-helix hairpin. elifesciences.orgnih.gov However, upon binding to TolC, it undergoes a dramatic conformational change, opening into an extended, single-pass kinked helix that threads through the TolC pore. elifesciences.orgnih.gov This "open hinge" conformation is a key feature of the translocation process. elifesciences.orgresearchgate.netnih.gov The kink in the helix occurs around proline 110, which is located at the center of the TolC box. elifesciences.orgnih.gov This structural rearrangement allows the N-terminus of the colicin to enter the periplasm. elifesciences.orgbiorxiv.org While the TolC channel itself is largely rigid, it is proposed that the entrance helices may undergo an allosteric realignment, moving like an iris to allow passage. proteopedia.org
Competing Models for this compound Translocation Through TolC
Two primary models have been proposed to explain how this compound traverses the TolC channel: the "Total Thread Model" and the "Helical Hairpin/Pillar Model". These models present conflicting views on the conformational state of the colicin during transit and the functional role of TolC.
The Total Thread Model
The Total Thread Model posits that the entire this compound protein unfolds and threads through the TolC channel in a linear, N-terminus-first fashion. nih.govelifesciences.org This model suggests that the colicin passes through TolC as an unstructured polypeptide chain. nih.gov The driving force for this translocation is thought to be generated by the binding of the colicin's N-terminus to components of the periplasmic Tol system, which then actively pulls the rest of the protein through the channel. nih.gov This model is supported by the observation that the N-terminal domain of ColE1 is intrinsically unstructured and that its interaction with periplasmic proteins could provide the necessary pulling force. nih.gov
The Helical Hairpin/Pillar Model
In contrast, the Helical Hairpin/Pillar Model proposes that this compound does not fully unfold to transit through TolC. Instead, it suggests that the N-terminal translocation domain (T-domain) of ColE1 inserts into the TolC channel as a stable helical hairpin structure. elifesciences.orgbiorxiv.orgacs.org In this scenario, TolC does not act as a simple conduit for an unfolded polypeptide but rather as a "pillar" or scaffold that facilitates the subsequent translocation of the cytotoxic C-terminal domain. biorxiv.org Structural studies, including far-ultraviolet circular dichroism and cryo-electron microscopy, have provided evidence for a helical hairpin conformation of the T-domain when interacting with TolC. elifesciences.orgacs.org Recent high-resolution structures show this compound bound within the TolC pore as a single-pass, kinked helix with its N-terminus extending into the periplasm, a finding that supports aspects of both models. nih.govelifesciences.org This conformation involves an "open hinge" rearrangement from its unbound state. elifesciences.orgresearchgate.net
| Model | Proposed this compound Conformation in TolC | Primary Function of TolC | Driving Force |
| Total Thread Model | Unfolded, linear polypeptide | Channel for threading | Periplasmic pulling by Tol system |
| Helical Hairpin/Pillar Model | Folded helical hairpin | Scaffold/Pillar | Self-translocation of cytotoxic domain |
Periplasmic Passage and Inner Membrane System Engagement
Following its passage through the outer membrane via TolC, this compound must traverse the periplasm and engage with the inner membrane Tol system to complete its journey and exert its cytotoxic effect. This stage of the import process is crucial for harnessing the cell's proton motive force to power the final translocation step.
Role of the Inner Membrane Tol System Components (TolA, TolQ, TolR)
The Tol-Pal system is a protein complex that spans the periplasm and is involved in maintaining outer membrane integrity. Group A colicins, including ColE1, hijack this system to facilitate their import. nih.govresearchgate.net The key components involved are TolA, TolQ, and TolR.
TolA: This is a central protein in the system, anchored in the inner membrane with a large periplasmic domain. asm.orgresearchgate.net The N-terminal domain of this compound directly interacts with the C-terminal domain of TolA. researchgate.netproteopedia.org This interaction is thought to be a critical step that couples the energy of the proton motive force to the translocation process. nih.gov
TolQ and TolR: These are inner membrane proteins that form a complex with TolA. asm.org TolQ and TolR are homologous to the ExbB and ExbD proteins of the TonB system and are believed to function as a motor, energizing TolA to drive the import of macromolecules. asm.orgresearchgate.net The interaction between TolA, TolQ, and TolR in the inner membrane is essential for the translocation of group A colicins. asm.orgresearchgate.net While all group A colicins require TolA, their dependence on TolQ and TolR can vary. nih.govasm.org
| Component | Location | Proposed Function in this compound Import |
| TolA | Inner membrane, periplasm | Binds to ColE1 N-terminus; transduces energy for translocation. researchgate.netproteopedia.org |
| TolQ | Inner membrane | Part of the energizing motor complex for TolA. asm.orgresearchgate.net |
| TolR | Inner membrane | Part of the energizing motor complex for TolA. asm.orgresearchgate.net |
Unfolding and Refolding Dynamics During Transenvelope Translocation
The passage of a large protein like this compound through the narrow confines of membrane channels necessitates significant conformational changes. Evidence suggests that colicins undergo unfolding during their translocation across the bacterial envelope. nih.govnih.gov Studies with Colicin A, a related pore-forming colicin, have shown that pre-denaturing the colicin can accelerate its translocation, implying that unfolding is a rate-limiting step. nih.gov Furthermore, experiments using disulfide bond engineering demonstrated that the interaction with the E. coli envelope triggers the unfolding of the colicin. nih.gov
Once the colicin has traversed the outer membrane and periplasm, it must refold at the inner membrane to form its cytotoxic pore. For some colicins, periplasmic chaperones like FkpA have been implicated in assisting the refolding process after translocation. mdpi.com While the "Total Thread Model" explicitly proposes a complete unfolding of ColE1 to pass through TolC, even the "Helical Hairpin/Pillar Model" implies a dynamic process where at least the cytotoxic domain must unfold and refold to cross the inner membrane. nih.govbiorxiv.org The exact dynamics of this compound's unfolding and refolding during its journey from the outer membrane to its final target remain an active area of research.
Structural Biology of Colicin E1 Function and Membrane Insertion
High-Resolution Structural Analysis of the Channel-Forming Domain
The C-terminal domain of colicin E1 is responsible for its channel-forming activity. pnas.orgpnas.org High-resolution structural studies have provided significant insights into the architecture of this domain and the conformational changes it undergoes to transition from a soluble protein to a membrane-inserted channel.
Alpha-Helical Architecture and Proposed Membrane-Anchoring Helices
The soluble form of the 190-residue C-terminal channel-forming domain of this compound has been resolved at 2.5 Å resolution. rcsb.org Its structure reveals a compact bundle of ten α-helices organized into three layers (A, B, and C). rcsb.org A key feature of this architecture is a central hydrophobic helical hairpin, located in layer B, which is proposed to be the primary anchor that embeds the protein into the lipid bilayer. rcsb.orgasm.org This hydrophobic hairpin is formed by helices H8 and H9. tandfonline.com The structure is similar to the pore-forming domains of other toxins like colicin A, diphtheria toxin, and the anti-apoptotic protein Bcl-XL. pnas.org
The N-terminal helix I is extended and connects the channel-forming domain to the rest of the this compound molecule. rcsb.org The loop between helices I and II is thought to act as a flexible hinge, allowing the domain to reorient itself for optimal membrane binding. rcsb.org
Conformational Transitions from Soluble to Membrane-Bound States
The transition of this compound from a water-soluble protein to a membrane-bound state is a dynamic process involving significant conformational changes. rcsb.org Upon binding to the membrane, the α-helical content of the channel-forming domain increases from approximately 60-64% to 80-90%. pnas.org Concurrently, the average length of the helical segments increases from 12 to 16 or 17 residues, a length sufficient to span the membrane bilayer. pnas.org
Molecular Models for Membrane Docking, Unfolding, and Insertion
The process of this compound membrane insertion is modeled as a multi-step event initiated by electrostatic interactions, followed by hydrophobic insertion and unfolding.
Docking: The initial attachment to the membrane is mediated by electrostatic interactions between a set of conserved positively charged residues on the surface of the channel-forming domain (specifically on layer C, involving helices III-VII and IV-VI) and the negatively charged surface of the bacterial cytoplasmic membrane. pnas.orgpnas.orgrcsb.org
Unfolding and Insertion: Following the initial electrostatic docking, a significant structural rearrangement occurs. It is proposed that the hydrophobic interactions holding the helices together in the soluble form are replaced by interactions with the membrane. rcsb.org This allows the helices to spread out on the membrane surface, exposing the central hydrophobic hairpin (helices H8 and H9). rcsb.orgtandfonline.com This hairpin then inserts into the hydrophobic core of the bilayer, anchoring the protein. rcsb.orgtandfonline.com The application of a transmembrane voltage then drives the translocation of other helical segments across the membrane, leading to the formation of the open ion channel. pnas.orgpnas.orgpsu.edu The entire process is thought to involve the formation of a toroidal pore, where the lipid molecules of the membrane are also part of the channel lining. tandfonline.comproteopedia.orgumass.edupurdue.edunih.gov
Structural Insights into the this compound Translocation Domain-TolC Complex
For this compound to reach the cytoplasmic membrane, it must first traverse the outer membrane of the target E. coli cell. This process is facilitated by the TolC protein, which typically functions as an efflux pump. proteopedia.orgbiorxiv.orgelifesciences.orgnih.gov
Recent high-resolution cryo-electron microscopy (cryoEM) studies have provided the first structural view of the this compound translocation domain (T-domain) bound within the TolC channel. biorxiv.orgelifesciences.orgnih.gov These studies have challenged previous models of translocation.
Two competing models have been proposed for how this compound utilizes TolC:
The "Total Thread" Model: This model suggests that the this compound protein unfolds and threads through the TolC channel as an unstructured peptide, N-terminus first. biorxiv.orgnih.gov
The "Pillar Model": This model proposes that the T-domain inserts into the TolC barrel as a helical hairpin, acting as a buttress to facilitate the entry of the cytotoxic domain. biorxiv.orgnih.govacs.org
The cryoEM structures reveal that the this compound T-domain binds to TolC not as a helical hairpin, but as a single-pass, kinked helix with its N-terminus extending into the periplasm. elifesciences.orgnih.gov The T-domain undergoes a significant architectural rearrangement from its unbound, closed-hinge conformation to an open-hinge conformation upon binding to TolC. elifesciences.org A specific 20-residue segment within the T-domain, termed the "TolC box" (residues 101-120), has been identified as crucial for this interaction. acs.org This binding is stable and effectively plugs the TolC channel, which has implications for its native efflux function. biorxiv.orgelifesciences.orgnih.gov
Investigating Lipid-Protein Interactions in Channel Formation
The interaction between this compound and the lipids of the target membrane is not merely a passive docking process but an active and essential component of channel formation.
Role of Membrane Lipid Curvature and Electrostatic Interactions
Membrane Lipid Curvature: The physical properties of the lipid bilayer, specifically its curvature, play a significant role in the pore-forming activity of this compound. purdue.edunih.gov Lipids that promote positive membrane curvature, such as lysophosphatidylcholine, have been shown to enhance the channel-forming activity of this compound. purdue.edunih.govresearchgate.net Conversely, lipids that induce negative curvature, like oleic acid, tend to reduce its activity. purdue.edunih.govnih.gov This sensitivity to membrane curvature provides strong evidence for the formation of a toroidal pore, where the lipid headgroups bend back to line the channel alongside the protein's alpha-helices. tandfonline.comproteopedia.orgumass.edupurdue.edunih.gov
| Finding | Method of Investigation | Implication for this compound Function |
| Increased α-helicity upon membrane binding | Circular Dichroism (CD) and Infrared Spectroscopy | The membrane environment promotes a more helical conformation, preparing the protein for insertion. pnas.org |
| Formation of an extended 2D helical array | Fluorescence Resonance Energy Transfer (FRET), Calorimetry | Weakened inter-helical interactions in the membrane-bound state allow for greater flexibility and mobility, which is a precursor to voltage-gated channel opening. pnas.org |
| Hydrophobic hairpin as a membrane anchor | X-ray Crystallography, Molecular Modeling | Helices H8 and H9 form a stable anchor in the lipid bilayer, initiating the insertion process. rcsb.orgtandfonline.com |
| Single-pass helical insertion into TolC | Cryo-Electron Microscopy (CryoEM) | Challenges the "helical hairpin" model of translocation, suggesting a different mechanism for crossing the outer membrane. elifesciences.orgnih.gov |
| Dependence on electrostatic interactions | Fluorescence Quenching, In Vitro Channel Activity Assays | An optimal balance of electrostatic attraction is required for both efficient membrane binding and subsequent conformational changes. nih.gov |
| Modulation by membrane lipid curvature | Planar Lipid Bilayer and Liposome Assays | Supports the toroidal pore model, where lipids are an integral part of the channel structure. purdue.edunih.gov |
Influence of Divalent Ions on Channel Activity
The activity of the this compound channel is modulated by the presence of divalent cations. Research has shown that the release of colicins from producing bacteria is slowed in the presence of 20 mM divalent cations. nih.gov This suggests an interaction between these ions and the colicin protein or the bacterial membrane that influences its function.
The channel-forming activity of this compound is dependent on electrostatic interactions. dtic.mil The outer membrane of Gram-negative bacteria, the initial barrier for colicin entry, has a net negative charge due to the presence of lipid A. The magnitude of this charge can be influenced by the binding of exogenous divalent cations like Mg²⁺. researchgate.net While DNA and metal ion binding have little direct effect on the ion channel activity of the nuclease-type colicin E9, the principles of electrostatic interaction with the membrane are relevant across the colicin family. nih.gov
Studies on other pore-forming toxins, such as α-hemolysin from E. coli, have demonstrated a critical role for Ca²⁺ in their membrane-disrupting activity. The binding of Ca²⁺ to the toxin is a prerequisite for its irreversible binding to membranes and subsequent pore formation. scielo.brscielo.br This binding is thought to expose hydrophobic regions of the protein, facilitating its insertion into the lipid bilayer. scielo.brscielo.br Although this compound's specific requirements may differ, the general principle of divalent cations modulating the toxin's conformational state and membrane affinity is a recurring theme in the study of bacterial protein toxins.
Further research into the specific effects of different divalent ions on this compound channel gating and conductance could provide more detailed insights into the precise molecular mechanisms at play. The interplay between the protein, the lipid bilayer, and the ionic environment is a key determinant of this compound's lethal action.
Genetic Determinants and Regulatory Mechanisms of Colicin E1 Expression
Organization of the Colicin E1 Operon (cea, imm, lys genes)
The this compound operon is a compact genetic system that houses the essential genes required for toxin production, self-protection, and release. pnas.org These genes are the this compound structural gene (cea), the immunity gene (imm), and the lysis gene (lys, also referred to as the kil gene). pnas.orgnih.gov Analysis of the ColE1 plasmid has established the gene order as cea - imm - lys. pnas.org
The cea gene: This gene encodes the this compound protein, the active toxin that forms voltage-dependent channels in the cytoplasmic membrane of susceptible bacterial cells, leading to their death. pnas.orgumass.edu
The imm gene: This gene provides specific immunity to the producing cell. It codes for an immunity protein that protects the host from the lethal action of the colicin it synthesizes. pnas.orgebi.ac.uk This protein is thought to be a membrane-associated protein. pnas.org
The lys gene: This gene encodes a small lipoprotein, also known as a bacteriocin (B1578144) release protein, which is essential for the release of this compound from the producer cell into the extracellular environment. umass.edusci-hub.semdpi.com This process, often termed quasilysis, involves modifications to the cell envelope that lead to increased permeability and ultimately, the death of the producing cell. sci-hub.semdpi.comencyclopedia.pub
A remarkable feature of the this compound operon is the intricate arrangement and overlapping nature of its transcriptional units. pnas.orgebi.ac.uk The cea (colicin) and lys (lysis) genes are co-transcribed from a single inducible promoter located upstream of the cea gene. pnas.orgebi.ac.uk This promoter is primarily regulated by the host cell's SOS response system. pnas.org
In contrast, the imm (immunity) gene is situated between the cea and lys genes but is transcribed in the opposite direction from its own promoter. pnas.orgebi.ac.uk This dedicated promoter is located within the coding sequence of the lys gene. pnas.orgebi.ac.uk This organization means that the transcriptional units for all three genes overlap. ebi.ac.uk It has been proposed that this arrangement could lead to the formation of anti-sense RNA, which may play a role in the coordinated regulation of gene expression within the operon. pnas.orgebi.ac.uk The constitutive expression of the immunity protein from its own promoter is crucial to ensure the producing cell is protected from the basal levels of colicin synthesis and prepared for its induction. umass.edu
Regulation by the SOS Response System
The primary and most potent induction pathway for this compound synthesis is the SOS response, a global regulatory network in Escherichia coli that is activated in response to DNA damage or the inhibition of DNA replication. pnas.orgmdpi.com
Under normal physiological conditions, the transcription of the this compound operon is strongly repressed by the LexA protein. pnas.orgnih.govasm.org The LexA protein is the master repressor of the SOS regulon. nih.gov In vitro transcription experiments have confirmed that purified LexA protein strongly represses the transcription of the cea gene. nih.govresearchgate.net
The mechanism of repression involves the binding of LexA to a specific operator site within the this compound promoter region. nih.gov This operator site is characterized by the presence of two overlapping "SOS boxes," which are the consensus DNA binding sequences for the LexA protein. nih.govnih.gov The LexA protein binds to these tandem sites in a cooperative manner, effectively blocking the access of RNA polymerase to the promoter and thus preventing the transcription of the cea and lys genes. nih.govnih.govresearchgate.net These dual LexA binding sites are a common feature in the regulatory regions of many colicin operons. asm.orgnih.govasm.org
When a cell is exposed to agents that cause DNA damage, such as ultraviolet (UV) radiation or chemicals like Mitomycin C, the SOS response is triggered. asm.orgdntb.gov.ua This leads to the activation of the RecA protein, which in turn mediates the autocatalytic cleavage of the LexA repressor. nih.govasm.org The inactivation and cleavage of LexA lead to its dissociation from the SOS boxes in the this compound promoter region. researchgate.net This derepression allows for a high level of transcription of the cea and lys genes, resulting in a burst of colicin production and the subsequent lysis of the cell to release the toxin. pnas.orgdntb.gov.ua
The induction of this compound by Mitomycin C is a well-established experimental model. asm.orgjapsonline.com Studies have shown that the addition of Mitomycin C to colicinogenic cultures leads to a significant increase in colicin synthesis, which is accompanied by a decrease in the viability of the producing cells due to the action of the lysis protein. nih.govasm.org The level of spontaneous colicin induction in certain genetic backgrounds can be similar to that achieved with Mitomycin C treatment. asm.org
Table 1: Research Findings on the Induction of this compound by Mitomycin C
| Finding | Description | Reference(s) |
|---|---|---|
| Mechanism | Mitomycin C, a DNA-damaging agent, induces the SOS response, leading to the inactivation of the LexA repressor and derepression of the colicin operon. | pnas.orgdntb.gov.ua |
| Effect on Synthesis | Treatment with Mitomycin C results in a 100-fold or greater increase in the level of this compound synthesis. | nih.gov |
| Effect on Host Cell | Induction leads to the expression of the lys (kil) gene, causing cell death and membrane damage to release the colicin. | nih.govdntb.gov.ua |
| Optimal Concentration | Studies have used various concentrations, with some finding 0.25 µg/ml to be effective for inducing colicin production. | japsonline.com |
| Promoter Response | The this compound promoter (Pce1a) shows a rapid and strong increase in expression following induction with Mitomycin C, with a maximum response ratio of approximately 80. | nih.gov |
Positive Regulation by Cyclic AMP (cAMP) and the cAMP Receptor Protein (CRP)
In addition to the dominant SOS regulatory pathway, the expression of the this compound gene is also subject to positive regulation by the catabolite repression system, mediated by cyclic AMP (cAMP) and the cAMP receptor protein (CRP). asm.orgresearchgate.netasm.org This links colicin production to the metabolic state of the cell. In vivo transcription of the cea gene has been shown to be dependent on cAMP. asm.orgnih.gov
The mechanism of this positive regulation involves the direct binding of the cAMP-CRP complex to the this compound promoter region. nih.govnih.gov DNase I protection experiments have identified two distinct binding sites for the cAMP-CRP complex upstream of the transcription initiation site. nih.govnih.gov
CRP-1: Located approximately 60 base pairs upstream from the transcription start site. It exhibits a higher affinity for the cAMP-CRP complex. nih.govnih.gov
CRP-2: Located further upstream, at about 110 base pairs from the start site. It has a weaker affinity for the complex compared to CRP-1. nih.govnih.gov
The binding of the cAMP-CRP complex, particularly to the primary CRP-1 site, is believed to stimulate the transcription of the cea gene. nih.govannualreviews.org This activation likely involves favorable interactions between the bound CRP and RNA polymerase, facilitating transcription initiation. While the weaker, secondary site (CRP-2) appears to have no effect on activation in vivo, it does contribute to increased activation in vitro. annualreviews.org The removal of CRP-2 through DNA substitution was shown to reduce the efficiency of in vitro transcriptional stimulation by the cAMP-CRP complex, indicating that both sites may participate in maximizing gene expression under certain conditions. nih.govnih.gov This dual regulation by both the SOS system and catabolite repression ensures that the costly production of colicin is finely tuned to both environmental stress and the cell's energy status. asm.orgasm.org
Table 2: Identified cAMP Receptor Protein (CRP) Binding Sites in the this compound Operon
| Site Name | Location (Upstream of Transcription Start) | Relative Affinity for cAMP-CRP | Functional Significance | Reference(s) |
|---|---|---|---|---|
| CRP-1 | ~60 base pairs | High | Primary site for positive regulation; stimulates transcription. | nih.govnih.govannualreviews.org |
| CRP-2 | ~110 base pairs | Low | Secondary site; enhances in vitro stimulation but has no observed in vivo effect. | nih.govnih.govannualreviews.org |
Table 3: List of Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Mitomycin C | | Cyclic AMP (cAMP) | | o-nitrophenyl beta-D-galactoside | | Proline | | Thiomethyl beta-D-galactoside | | alpha-methyl glucoside | | alpha-methyl glucoside 6-phosphate | | Trypsin | | Glucose | | Spermidine | | Potassium Chloride |
Interplay with Catabolite Repression
The expression of the cea gene, which encodes this compound, is subject to catabolite repression, a global regulatory mechanism in bacteria that prioritizes the use of glucose over other carbon sources. researchgate.netasm.org This regulation ensures that the energetically expensive process of colicin production is modulated in response to the availability of preferred energy sources.
The key players in this regulatory circuit are the cyclic AMP (cAMP) and the cAMP receptor protein (CRP), also known as the catabolite activator protein (CAP). asm.orgnih.gov When glucose levels are low, intracellular cAMP levels rise. cAMP then binds to CRP, forming a complex that acts as a transcriptional activator for numerous genes, including the cea gene. asm.orgnih.gov The cAMP-CRP complex facilitates the binding of RNA polymerase to the promoter region of the this compound operon, thereby enhancing transcription. asm.orgasm.org
Studies using cea-lacZ gene fusions have demonstrated that the delay in this compound expression following an inducing event, such as DNA damage, is more pronounced under conditions of catabolite repression. asm.orgnih.gov This suggests that the cAMP-CRP complex may play a role not only in the basal level of expression but also in the kinetics of induction. asm.org The interplay between the SOS response and catabolite repression provides a dual-layered control system, ensuring that colicin production is tightly regulated and occurs only under specific and appropriate physiological conditions. asm.orgnih.gov
Role of the Lysis Protein (Kil) in this compound Release
The release of this compound from the producing bacterial cell is an active process mediated by a small lipoprotein known as the Kil protein. frontiersin.org The gene encoding this protein, kil (also referred to as cel in some contexts), is typically the last gene in the this compound operon. frontiersin.orgnih.govasm.org The expression of the kil gene is co-regulated with the this compound structural gene (cea), often being transcribed as part of the same polycistronic mRNA initiated from the SOS-inducible promoter. frontiersin.orgebi.ac.uk
The Kil protein is essential for the translocation of this compound across the bacterial cell envelope. frontiersin.org In the absence of a functional Kil protein, this compound remains trapped within the producing cell, primarily in the cytoplasm and on the cell membrane. frontiersin.orgacs.org The precise mechanism of Kil-mediated release is not fully elucidated, but it is known to cause a non-specific increase in the permeability of the cell membranes. frontiersin.org
Research has shown that the Kil protein translocates to both the inner and outer membranes of the E. coli cell. frontiersin.org Its presence in these locations is associated with the release of not only this compound but also other cytoplasmic and periplasmic proteins. frontiersin.orgnih.gov This suggests that the Kil protein disrupts the integrity of the cell envelope, leading to a form of quasi-lysis that facilitates the export of the colicin. frontiersin.org
Furthermore, the expression of the kil gene has been linked to enhanced biofilm formation and the release of membrane vesicles. frontiersin.org These vesicles contain a variety of proteins from different cellular compartments, indicating a broad effect of the Kil protein on membrane stability. frontiersin.org The amount of colicin released is directly related to the level of lysis gene expression, highlighting the critical role of the Kil protein in determining the efficiency of colicin secretion. nih.gov The process of colicin release is ultimately lethal to the producing cell, underscoring the altruistic nature of this competitive mechanism within bacterial populations. asm.orgsonics.com
Table of Factors Regulating this compound Expression:
| Regulatory Factor | Effect on this compound Expression | Key Molecules Involved |
|---|---|---|
| SOS Response | Induction | LexA, RecA |
| Catabolite Repression | Repression (in presence of glucose) | cAMP, CRP (CAP) |
| Anaerobiosis | Induction | Fnr |
| Stationary Phase | Induction (due to nutrient depletion) | ppGpp |
Bacterial Defense and Resistance Strategies Against Colicin E1
Host-Mediated Resistance Mechanisms
Target bacteria can develop resistance to Colicin E1 through genetic modifications that alter the protein components essential for colicin recognition and translocation. asm.org These spontaneous mutations historically have been a primary mechanism of defense. asm.org
The initial step of this compound action involves binding to a specific receptor on the outer membrane of susceptible Escherichia coli cells. wikipedia.org Subsequently, it requires a series of proteins to translocate across the cell envelope to reach its target, the cytoplasmic membrane. wikipedia.orgasm.org Mutations in the genes encoding these proteins can confer resistance.
Receptor Alterations: The primary receptor for this compound is the vitamin B12 receptor, BtuB. asm.orgnih.gov Mutations in the btuB gene can alter the structure of the BtuB protein, preventing this compound from binding to the cell surface. ontosight.ai This is a common mechanism of resistance. ontosight.ai
Translocation System Mutations: After binding to BtuB, this compound utilizes the Tol-dependent translocation system to cross the periplasm. asm.orgijcrar.com This system includes proteins such as TolA, TolQ, TolR, and TolC. asm.orgwikipedia.org Mutations in the genes encoding any of these proteins can lead to a state of "tolerance," where the colicin can still bind to the cell but is unable to translocate and cause cell death. asm.org Specifically, mutations in tolC can confer resistance to this compound. nih.govresearchgate.net Some alterations in the TolC channel interfere with the passage of this compound rather than its binding. nih.govresearchgate.net For instance, mutations affecting a glycine (B1666218) residue within the TolC channel can obstruct the passage of the colicin. asm.orgresearchgate.net
| Gene | Protein Product | Function in this compound Action | Effect of Mutation |
| btuB | BtuB | Primary outer membrane receptor for this compound binding. asm.orgnih.gov | Prevents initial binding of this compound, leading to resistance. ontosight.ai |
| tolA | TolA | Component of the translocation system required for this compound import. asm.org | Blocks translocation across the periplasm, leading to tolerance. asm.org |
| tolQ | TolQ | Component of the translocation system. asm.org | Impairs this compound translocation. asm.org |
| tolR | TolR | Component of the translocation system. asm.org | Disrupts this compound import. asm.org |
| tolC | TolC | Outer membrane channel involved in translocation. wikipedia.orgnih.gov | Prevents translocation of this compound across the outer membrane. nih.govresearchgate.net |
Extracytoplasmic Proteolytic Inactivation by OmpT
Another defense mechanism involves the enzymatic degradation of this compound by an outer membrane protease.
The outer membrane protease OmpT is capable of cleaving and inactivating this compound. nih.govnih.gov This cleavage occurs at specific sites within the N-terminal translocation domain of the colicin. nih.govresearchgate.net Research has identified the cleavage sites to be at residues K84 and K95. nih.govresearchgate.net This proteolytic event is dependent on the initial binding of this compound to its primary receptor, BtuB, but does not require the subsequent interaction with TolC. nih.govnih.govresearchgate.net The cleavage results in the removal of the TolQA box, a region essential for the cytotoxicity of this compound. nih.govresearchgate.netproteopedia.org
| Protease | Substrate | Cleavage Sites | Condition for Cleavage | Result of Cleavage |
| OmpT | This compound | K84 and K95 in the N-terminal domain. nih.govresearchgate.net | Requires binding of this compound to the BtuB receptor. nih.govresearchgate.net | Inactivation of this compound due to removal of the essential TolQA box. nih.govresearchgate.netproteopedia.org |
The degradation of this compound by OmpT at the cell surface is proposed to be a general defense mechanism for sensitive E. coli cells against infection by E colicins. asm.orgnih.gov By cleaving the colicin after it has bound to the cell but before it can translocate, OmpT effectively neutralizes the threat. nih.gov However, it's noteworthy that strains with an ompT deletion remain sensitive to colicin killing, suggesting that while OmpT-mediated cleavage can occur, it may not be an absolute requirement for cell death in all contexts. asm.org Furthermore, some nuclease colicins, when complexed with their immunity proteins, can resist this OmpT-mediated defense. portlandpress.com
Intracellular Protection by this compound Immunity Protein
Colicin-producing bacteria possess a highly specific defense mechanism to avoid self-destruction.
Strains of E. coli that produce this compound also synthesize a specific immunity protein, known as Imm. asm.orgproteopedia.org The this compound immunity protein is a 13-kDa integral membrane protein with three transmembrane helices. asm.org It is located in the cytoplasmic membrane of the producing cell. asm.orgasm.org Its protective function is exerted through a direct protein-protein interaction with the C-terminal pore-forming domain of this compound. asm.org This binding occurs within the inner membrane and effectively neutralizes the colicin's channel-forming activity, preventing the depolarization of the membrane and subsequent cell death. asm.orgasm.org This specific interaction ensures that the producing cell is immune to the this compound it releases. ontosight.aiijcrar.com
Structural Basis of Immunity Protein-Colicin E1 Interaction
The specific neutralization of this compound's cytotoxic activity is achieved through a direct, high-affinity interaction between the toxin and its cognate immunity protein, ImmE1. uniprot.orgacs.org This interaction occurs within the inner membrane of the bacterium, where the immunity protein intercepts the colicin's pore-forming domain, preventing the membrane depolarization that leads to cell death. nih.gov The immunity proteins for pore-forming colicins, like this compound, are localized in the cytoplasmic membrane and inhibit the channel-formation process as the colicin associates with the membrane. nih.gov
The structural foundation of this specific recognition lies in the interaction between the C-terminal channel-forming domain of this compound and the ImmE1 protein. nih.gov The channel-forming domain of this compound is a 10-helix bundle, comprised of eight α-helices that encircle a central hydrophobic helical hairpin. nih.gov It is this domain that, under a voltage potential, inserts into the membrane to form a lethal ion channel. nih.gov
The ImmE1 protein, in turn, is a hydrophobic integral membrane protein that is believed to fold into a specific tertiary structure stabilized by helix-helix interactions within the membrane environment. acs.orgpsu.edu This defined structure is crucial for its function. While a high-resolution crystal structure of the full this compound-ImmE1 complex is not available, mutagenesis studies have been instrumental in identifying the specific residues that govern the interaction and confer specificity.
Research involving the creation of hybrid colicin proteins and site-directed mutagenesis has pinpointed critical regions in the this compound pore-forming domain. nih.gov Specifically, residues within a region spanning amino acids 419 to 501 are key determinants for ImmE1 recognition. nih.gov Changes to residues at the N-terminus of helix VI and the C-terminus of helix VII of this compound were particularly effective in altering the specificity of recognition by the immunity protein. nih.gov This suggests that the interface between the two proteins involves direct contacts along these helical regions of the colicin. For E1-type colicins, the region recognized by the immunity protein is thought to be the voltage-responsive segment of the toxin. asm.orgnih.gov
The interaction is highly specific; the ImmE1 protein can protect cells against concentrations of this compound that are 10,000 to 100,000 times greater than the lethal dose for non-immune cells. acs.orgnih.gov This high degree of specificity prevents cross-protection against other types of colicins, except for those that are very closely related. nih.gov
| Feature | Description | Source(s) |
| Interacting Domain (this compound) | C-terminal pore-forming domain (10-helix bundle) | nih.gov |
| Interacting Protein (Host) | ImmE1 (Integral membrane protein) | nih.govacs.org |
| Location of Interaction | Cytoplasmic membrane | nih.gov |
| Key this compound Recognition Regions | Residues 419-501, including parts of Helix VI and Helix VII | nih.gov |
| Mechanism of Inhibition | Prevents voltage-gated ion channel formation | nih.gov |
Membrane Topography of the Immunity Protein
The this compound immunity protein (ImmE1) is a small, 113-residue protein that resides exclusively within the cytoplasmic membrane of Escherichia coli. nih.govresearchgate.net Its structure and orientation within the lipid bilayer are critical for its function in neutralizing this compound.
Topological studies, utilizing techniques such as gene fusions with TnphoA and lacZ as well as site-directed mutagenesis, have established a definitive model for ImmE1's membrane topography. nih.govresearchgate.net The protein is composed of three transmembrane α-helices. nih.govresearchgate.netoup.com This three-helix architecture is a characteristic feature of E1-type immunity proteins. asm.orgnih.govoup.com
The orientation of ImmE1 within the inner membrane is specific: the amino-terminus (NH2) is located on the cytoplasmic side, while the carboxy-terminus (COOH) extends into the periplasmic space. asm.orgnih.govnih.govresearchgate.net This arrangement means the protein crosses the membrane three times. The connecting loops between the helices are exposed to either the cytoplasm or the periplasm.
The approximate residue spans for the three transmembrane helices have been identified. nih.gov These hydrophobic segments anchor the protein securely within the lipid bilayer. Furthermore, a highly charged segment, rich in lysine (B10760008) residues (from Lys-66 to Lys-74), forms a loop that extends into the cytoplasm between the second and third transmembrane helices. nih.gov It is proposed that the specificity of the interaction with this compound resides in the peripheral segments of the ImmE1 protein that are exposed on both the cytoplasmic and periplasmic surfaces of the inner membrane. nih.gov These include the cytoplasmic N-terminus and the charged second loop, as well as the periplasmic first loop and C-terminal segment. nih.gov
| Structural Feature | Location / Residue Span | Orientation | Source(s) |
| Protein Size | 113 amino acids | - | nih.govresearchgate.net |
| Transmembrane Helices | 3 | - | nih.govresearchgate.netoup.com |
| Helix 1 (H1) | Approx. Asn-9 to Ser-28 | Transmembrane | nih.gov |
| Helix 2 (H2) | Approx. Ile-43 to Phe-62 | Transmembrane | nih.gov |
| Helix 3 (H3) | Approx. Leu-84 to Leu-104 | Transmembrane | nih.gov |
| N-Terminus | Residues ~1-8 | Cytoplasmic | nih.govresearchgate.net |
| Loop 1 | Approx. Glu-29 to Val-44 | Periplasmic | nih.gov |
| Loop 2 (Highly Charged) | Approx. Lys-66 to Lys-83 | Cytoplasmic | nih.gov |
| C-Terminus | Residues ~105-113 | Periplasmic | nih.govresearchgate.net |
Advanced Research Methodologies in Colicin E1 Investigations
Spectroscopic and Electrochemical Techniques for Membrane Protein Characterization
The interaction of Colicin E1 with and its insertion into the lipid bilayer of target cells are dynamic processes that have been elucidated through various spectroscopic and electrochemical methods. These techniques allow for the real-time observation of changes in the protein's environment and conformation.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to probe the electrical properties of materials and interfaces. In the context of this compound, EIS has been instrumental in characterizing the formation of ion channels in model lipid bilayers. acs.orgnih.gov By applying a small alternating current potential and measuring the resulting current, EIS can determine the impedance of the system over a range of frequencies.
Researchers have utilized EIS to study the this compound channel domain incorporated into a floating bilayer lipid membrane (fBLM) supported on a gold electrode. acs.orgnih.gov These studies have shown that the electrical resistance of the membrane changes dramatically in the presence of this compound, which is indicative of ion channel formation. The technique can distinguish between the "closed" and "open" states of the channel, which are modulated by the transmembrane potential. acs.orgnih.gov At positive transmembrane potentials, the membrane exhibits high resistance, corresponding to a closed-channel state. Conversely, at negative transmembrane potentials, the resistance decreases significantly, signifying the insertion of the protein into the bilayer and the opening of the ion channel. acs.orgnih.gov This voltage-gated mechanism is a key feature of this compound's cytotoxic activity. The analysis of EIS data for membranes with defects, such as those created by protein insertion, can be complex and may not be accurately modeled by simple equivalent electrical circuits. acs.org
Table 1: EIS Findings on this compound Channel State
| Transmembrane Potential | Membrane Resistance | Inferred Channel State |
| Positive | High | Closed |
| Negative | Low | Open |
Polarization-Modulation-Infrared-Reflection Absorption Spectroscopy (PM-IRRAS)
PM-IRRAS is a surface-sensitive vibrational spectroscopy technique that provides detailed information about the structure and orientation of molecules at an interface. researchgate.netunige.ch It is particularly well-suited for studying membrane proteins like this compound as they interact with and insert into lipid bilayers. acs.orgnih.gov The technique works by differentially reflecting p- and s-polarized infrared light off a metal surface, which enhances the signal from molecules adsorbed on the surface while canceling out signals from the bulk solution. unige.ch
In studies of this compound, PM-IRRAS has been used in conjunction with EIS to correlate changes in the protein's secondary structure with its channel-forming activity. acs.orgnih.gov These experiments have revealed that at positive transmembrane potentials, where the channel is closed, the α-helices of the this compound channel-forming domain have a large tilt angle relative to the membrane normal. acs.orgnih.gov When the potential is switched to negative, inducing the open-channel state, the α-helices adopt a smaller tilt angle, indicating their insertion into the lipid bilayer. acs.orgnih.gov This potential-driven reorientation of the helices is a crucial step in the formation of the transmembrane pore.
Table 2: PM-IRRAS Correlation of Helix Orientation and Channel State
| Transmembrane Potential | α-Helix Tilt Angle | Inferred Channel State |
| Positive | Large | Closed |
| Negative | Low | Open (Inserted) |
Fluorescence Resonance Energy Transfer (FRET) and Quenching Studies
Fluorescence-based techniques, including Fluorescence Resonance Energy Transfer (FRET) and fluorescence quenching, are powerful tools for measuring distances and mapping the topology of proteins within the membrane environment. researchgate.netnih.gov
FRET measures the efficiency of energy transfer from an excited donor fluorophore to an acceptor fluorophore. Since the efficiency of this transfer is highly dependent on the distance between the two fluorophores, FRET can be used as a "spectroscopic ruler" to determine intramolecular and intermolecular distances. In this compound research, FRET has been used to determine the relative positions of different helices in the membrane-bound state. researchgate.net These studies have provided evidence for the "umbrella model," where the hydrophobic helices anchor the protein in the membrane, and the amphipathic helices spread out on the membrane surface. nih.govnih.gov
Fluorescence quenching studies complement FRET by providing information about the depth of penetration of different parts of the protein into the lipid bilayer. researchgate.netnih.gov By using quenchers that are localized at different depths within the membrane, researchers can determine which residues of this compound are exposed to the aqueous phase, which are in the lipid headgroup region, and which are buried in the hydrophobic core. These studies have confirmed that the hydrophobic helices 8 and 9 insert into the membrane, while the other amphipathic helices reside on the surface. researchgate.net
High-Resolution Structural Determination Approaches
While spectroscopic methods provide dynamic and topological information, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) offer detailed atomic-level views of the protein's architecture.
X-ray Crystallography of Soluble Domains
X-ray crystallography has been instrumental in determining the three-dimensional structure of the soluble, water-bound form of the this compound channel-forming domain. rcsb.orgpurdue.edu The crystal structure of the 190-residue channel-forming domain was solved at a resolution of 2.5 Å. rcsb.org
This structure revealed a compact globule composed of ten α-helices arranged in three layers. rcsb.orgpurdue.edu A key feature of this structure is a central hydrophobic helical hairpin (helices 8 and 9), which was proposed to be the primary anchor for the protein in the membrane. rcsb.orgtcdb.org The structure also identified a set of conserved positively charged residues that likely form the initial docking surface for interaction with the negatively charged bacterial membrane. rcsb.org The crystallographic data provided the first detailed model for how the soluble protein might undergo conformational changes to insert into the membrane, suggesting a mechanism involving the unfolding and rearrangement of the helical layers. rcsb.org
Table 3: Crystallographic Data for this compound Channel-Forming Domain
| Parameter | Value |
| Resolution | 2.5 Å |
| PDB ID | 2I88 |
| Method | X-ray Diffraction |
| Number of α-helices | 10 |
Cryo-Electron Microscopy (Cryo-EM) for Membrane-Bound Complexes
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large, dynamic macromolecular complexes in their near-native states. This has been particularly valuable for studying this compound in complex with its membrane-bound receptors.
Recent cryo-EM studies have captured the structure of the this compound translocation domain bound to the outer membrane protein TolC, which it hijacks for entry into the periplasm. biorxiv.orgelifesciences.orgnih.gov These high-resolution structures revealed a surprising conformational change upon binding. Instead of the expected helical hairpin, the this compound translocation domain binds to TolC as a single-pass, open-hinge helix. biorxiv.orgnih.gov This architectural rearrangement is a critical step in the translocation process. The cryo-EM structures also show that the binding of this compound dilates the TolC channel, allowing it to pass through. biorxiv.org These findings provide unprecedented mechanistic insights into the initial stages of this compound import into the target cell.
Genetic and Biochemical Probing of Functional Domains
Genetic and biochemical methods have been fundamental in elucidating the roles of the distinct functional domains of this compound. These approaches allow for precise modifications of the protein, enabling researchers to correlate specific structural features with their functional consequences.
Site-directed mutagenesis is a powerful technique that has been extensively used to investigate the structure-function relationships of this compound. uni-tuebingen.de By introducing specific amino acid substitutions, researchers can probe the roles of individual residues in receptor binding, translocation, and channel formation.
This method has been employed to identify key residues in the C-terminal domain responsible for its ion channel activity. For instance, mutagenesis of charged residues near the carboxy terminus has provided insights into the voltage-gating mechanism of the this compound channel. nih.govacs.org Studies have shown that specific lysine (B10760008) residues are crucial for sensing the transmembrane voltage, a key step in channel opening. nih.gov Furthermore, the substitution of residues within the hydrophobic hairpin has been used to understand its role in membrane insertion.
Site-directed mutagenesis has also been instrumental in mapping the interaction sites between this compound and its immunity protein, Imm. By systematically mutating residues in the C-terminal domain, specific amino acids that are critical for this recognition have been identified, helping to unravel the molecular basis of self-protection in colicin-producing bacteria. asm.org For example, mutagenesis of residue V448 in this compound was shown to alter its recognition by the immunity protein. asm.org A notable study utilized site-directed mutagenesis to create a series of this compound mutants with single cysteine residues at specific positions. These cysteines then served as attachment points for nitroxide spin labels, allowing for the investigation of local conformation and structural changes using electron paramagnetic resonance (EPR) spectroscopy. nih.gov
Table 1: Examples of Site-Directed Mutagenesis Studies on this compound
| Mutated Residue(s) | Domain | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Charged residues near C-terminus | Channel-forming | Site-directed mutagenesis, planar lipid bilayer recording | Identified lysine residues as voltage sensors and carboxyl groups as hindrances in their unprotonated state for channel gating. | nih.gov |
| V448, S449, D450, I451 | Immunity recognition | Site-directed mutagenesis, in vivo activity assays | V448W mutation enhanced activity against imm+ E. coli, identifying it as a key residue for immunity protein recognition. | asm.org |
| Single cysteine substitutions (residues 398-406) | C-terminal | Site-directed mutagenesis, EPR spectroscopy | Revealed that a hydrophilic sequence forms an amphiphilic alpha-helix in the water-soluble form of the protein. | nih.gov |
| Residues 419-501 (domain swap with Colicin 10) | Immunity recognition | Site-directed mutagenesis | Reversing immunity protein recognition, with key regions identified in helix VI and VII. | asm.org |
Cross-Linking and Copurification Techniques
Chemical cross-linking and copurification techniques have been vital in identifying the interaction partners of this compound during its import into target cells. These methods help to capture transient protein-protein interactions and provide evidence for the formation of translocation complexes.
In vivo cross-linking experiments have demonstrated the direct interaction between this compound and the outer membrane protein TolC. nih.govresearchgate.net By using cross-linking agents, researchers have been able to covalently link this compound to TolC in living cells, providing strong evidence for TolC's role as a translocator for this compound. nih.gov Subsequent copurification of the cross-linked complex, often using tagged proteins, allows for the definitive identification of the interacting partners. nih.govresearchgate.net
These studies have also revealed that the binding of this compound to its initial receptor, BtuB, is a prerequisite for its subsequent interaction with TolC. nih.govresearchgate.net Cross-linking experiments performed in E. coli strains lacking BtuB failed to detect an interaction between this compound and TolC, confirming a two-receptor model for this compound import. researchgate.net Furthermore, these techniques have been used to show that specific mutations in TolC can abolish its ability to bind to this compound, further mapping the interaction interface. nih.gov The interactions between the Tol proteins (TolA, TolQ, and TolR) themselves have also been investigated using chemical cross-linking, revealing the formation of a complex in the inner membrane. asm.org
In Vitro Model Systems for Membrane Interaction Studies
To study the intricate process of this compound's interaction with and translocation across cell membranes, researchers rely on simplified, well-controlled in vitro model systems. These artificial membrane systems allow for the detailed investigation of protein-lipid interactions and channel formation in a defined environment.
Planar lipid bilayers and liposomes are two of the most widely used model membrane systems in this compound research. Planar lipid bilayers, formed across a small aperture, allow for the measurement of the electrical properties of single ion channels, providing detailed information about channel conductance, gating kinetics, and ion selectivity. nih.gov Studies using this system have been crucial in characterizing the voltage-dependent nature of the this compound channel and the influence of pH on its activity. nih.govnih.gov
Liposomes, which are spherical vesicles composed of a lipid bilayer, are used to study various aspects of this compound's interaction with membranes, including binding, insertion, and pore formation. nih.govresearchgate.net By encapsulating fluorescent dyes within liposomes, researchers can monitor the release of these dyes as a measure of pore formation. researchgate.net These assays have demonstrated that the channel-forming domain of this compound can induce leakage from liposomes, a process that is dependent on factors such as lipid composition and pH. researchgate.net For instance, the presence of negatively charged lipids in the bilayer is known to be important for the initial binding of the positively charged this compound. Furthermore, studies with liposomes have provided evidence for a toroidal pore model for this compound, where the lipids are actively involved in forming the wall of the pore. nih.gov
Nanodiscs have emerged as a powerful tool for studying membrane proteins, including this compound, in a more native-like environment. mdpi.comcusabio.com Nanodiscs are small, discoidal patches of lipid bilayer that are encircled by a "belt" of membrane scaffold proteins. mdpi.com This technology allows for the solubilization and stabilization of membrane proteins in a detergent-free environment, which is crucial for maintaining their native structure and function. cusabio.com
The use of nanodiscs has been particularly valuable in the structural determination of the complex between this compound and TolC. nih.govelifesciences.org By embedding the TolC protein in nanodiscs and then adding the translocation domain of this compound, researchers have been able to capture this interaction for high-resolution structural analysis by cryo-electron microscopy (cryo-EM). nih.govelifesciences.orgrcsb.org These studies have provided unprecedented insights into how this compound binds to and traverses the TolC channel, revealing a significant conformational change in this compound upon binding. nih.govelifesciences.org The nanodisc system provides a stable and monodisperse sample, which is essential for obtaining high-quality structural data. mdpi.com
Synthetic Biology and Cell-Free Protein Synthesis Platforms for this compound Production and Characterization
The production of this compound for research purposes can be challenging due to its toxicity to the host E. coli cells used for recombinant expression. Synthetic biology and cell-free protein synthesis (CFPS) have provided innovative solutions to overcome this limitation.
CFPS systems utilize cell extracts containing the necessary machinery for transcription and translation to produce proteins in vitro, without the need for living cells. mdpi.combio-conferences.org This approach offers several advantages for the production of toxic proteins like this compound, as it bypasses the issue of host cell lethality. oup.comnih.gov CFPS allows for the rapid and efficient production of active this compound, which can then be used for functional characterization. oup.comnih.govoup.com
Studies have shown that this compound produced by CFPS is soluble and exhibits potent cytotoxic activity against target cells. bio-conferences.orgoup.com The yield of soluble this compound in CFPS systems has been reported to be significantly higher than that obtained from in vivo production. bio-conferences.orgoup.com Furthermore, the open nature of CFPS allows for the easy manipulation of the reaction components, such as the addition of chaperones to improve protein folding or the incorporation of unnatural amino acids for specific labeling. mdpi.com CFPS has also been used to produce and characterize different domains of this compound, facilitating the study of their individual functions. asm.org This technology has proven to be a valuable platform for the rapid prototyping and characterization of colicins and other antimicrobial proteins. oup.comoup.com
Investigative Applications and Translational Research Directions of Colicin E1
Colicin E1 as a Paradigmatic System for Studying Protein Translocation Across Biological Membranes
The journey of this compound from the extracellular environment to its intracellular target provides a compelling model for understanding how large proteins traverse the formidable barriers of bacterial cell envelopes. This process involves a series of sophisticated interactions with outer and inner membrane components, offering researchers a window into the fundamental mechanisms of protein import.
This compound is composed of three distinct functional domains: a central receptor-binding (R) domain, an N-terminal translocation (T) domain, and a C-terminal cytotoxic (C) domain. purdue.edu This modular architecture allows for a step-wise dissection of the translocation process. The initial binding of the R domain to the vitamin B12 receptor, BtuB, on the outer membrane of E. coli is the first committed step. nih.govasm.org Following this primary binding event, the T domain is recruited to the outer membrane protein TolC, which serves as a translocator channel. elifesciences.orgnih.govelifesciences.org
The interaction between this compound and TolC is a critical phase of translocation. Cryo-electron microscopy studies have revealed that the this compound translocation domain binds within the TolC pore as an "open hinge," a significant conformational change from its unbound state. elifesciences.orgnih.govelifesciences.orgpdbj.org This structural rearrangement is crucial for threading the colicin through the TolC channel. It is widely accepted that colicins must unfold to some degree to pass through the narrow confines of outer membrane channels. asm.org The study of this compound provides a tangible example of this unfolding and translocation, demonstrating how a large protein can navigate a complex, multi-component transport machinery.
Furthermore, the process is not passive; it is an energy-dependent process involving the Tol-Pal system in the inner membrane. The T domain contains a "TolQA box," a sequence essential for interacting with the TolA protein and harnessing the proton motive force of the inner membrane to complete the translocation of the cytotoxic domain into the cytoplasm. nih.gov The intricate interplay between this compound and the various components of the Tol system underscores the complexity of protein import and provides a tractable system for elucidating the molecular details of this vital cellular process.
Exploiting this compound Fragments to Modulate Bacterial Efflux Pumps
The rise of antibiotic resistance is a pressing global health crisis, and bacterial efflux pumps are major contributors to this problem. These pumps actively expel a wide range of antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC efflux system in E. coli is a prime example, with TolC forming the outer membrane channel. biorxiv.org The unique interaction between this compound and TolC has opened up a novel avenue for research: using fragments of this compound to block these efflux pumps.
Inhibition of TolC-Mediated Antibiotic Efflux
Researchers have demonstrated that fragments of this compound, specifically those containing the translocation domain (T domain) or a combination of the translocation and receptor-binding domains (TR domains), can effectively block the TolC channel. elifesciences.orgnih.govbiorxiv.org By binding to TolC, these fragments act as a "plug," physically obstructing the channel and preventing the efflux of substances from the cell. elifesciences.orgnih.govresearchgate.net
Real-time efflux assays have confirmed that the presence of ColE1-T and ColE1-TR fragments inhibits the function of the AcrAB-TolC pump. nih.govbiorxiv.org Single-molecule fluorescence microscopy has further shown that these fragments, lacking the cytotoxic domain, stall at the outer membrane, effectively capping the TolC channel. elifesciences.orgnih.gov This targeted obstruction of TolC disrupts a primary mechanism of antibiotic resistance in Gram-negative bacteria.
Potential for Developing Novel Antibiotic Potentiators
The ability of this compound fragments to inhibit TolC-mediated efflux has significant translational implications. By blocking the efflux pump, these fragments can restore or enhance the susceptibility of bacteria to existing antibiotics. biorxiv.orgresearchgate.net This concept is known as antibiotic potentiation.
Studies have shown that when E. coli is treated with this compound fragments, the minimum inhibitory concentrations (MICs) of various antibiotics are significantly reduced. elifesciences.orgnih.gov This effect has been observed for several classes of antibiotics, indicating a broad-spectrum potentiation effect. elifesciences.orgbiorxiv.orgresearchgate.net The use of these colicin-derived peptides represents a promising strategy for developing novel antibiotic potentiators. elifesciences.orgnih.govpdbj.orgresearchgate.net By disabling a key resistance mechanism, these fragments could rejuvenate our arsenal (B13267) of antibiotics and provide a much-needed tool in the fight against multidrug-resistant infections.
Antimicrobial Efficacy and Mechanisms Against Diverse Bacterial Pathogens
While this compound is primarily known for its activity against E. coli, research has revealed its potential to inhibit other significant bacterial pathogens, including strains of public health concern.
Inhibition of Escherichia coli O157:H7
Escherichia coli O157:H7 is a notorious foodborne pathogen responsible for severe gastrointestinal illness. iastate.edu Studies have demonstrated that this compound is a potent inhibitor of this pathogenic strain. iastate.edud-nb.info In vitro experiments have shown that this compound can significantly reduce the growth of E. coli O157:H7 at low concentrations. iastate.edu In fact, among several colicins tested, this compound was found to be the most effective against the O157:H7 strains. iastate.edu
The inhibitory activity of this compound against E. coli O157:H7 highlights its potential as a biocontrol agent in food safety applications. For instance, its application on beef carcasses has been shown to effectively reduce contamination by this pathogen. researchgate.net
| Pathogen | Effect of this compound | Key Findings |
| Escherichia coli O157:H7 | Potent growth inhibition. iastate.edu | More effective than other colicins (A and N) against tested strains. iastate.edu Significant reduction in bacterial populations at concentrations below 0.1 mg/ml. iastate.edu |
Unexpected Activity and Binding Mechanisms Against Gram-Positive Listeria monocytogenes
Perhaps one of the most surprising findings in this compound research is its activity against Listeria monocytogenes, a Gram-positive bacterium. iastatedigitalpress.comiastate.eduplos.org This is unexpected because colicins are typically effective against Gram-negative bacteria due to their specific receptor requirements on the outer membrane, which Gram-positive bacteria lack.
Despite the absence of its known receptors, this compound has been shown to effectively reduce Listeria populations in both laboratory cultures and on food products like cured ham. iastatedigitalpress.comnih.gov This suggests a novel mechanism of action that is independent of the canonical BtuB/TolC import pathway.
Research into the mechanism of action against L. monocytogenes has revealed that this compound has a direct affinity for several proteins in this bacterium. iastate.edu Using affinity chromatography, scientists have identified specific this compound-binding proteins in L. monocytogenes, including DNA polymerase III, LepA, and a cell wall anchor family protein. iastate.edu The interaction with these proteins suggests a unique and previously uncharacterized mode of antimicrobial activity. iastate.edu
| Pathogen | Effect of this compound | Key Findings |
| Listeria monocytogenes | Significant growth reduction in broth and on ready-to-eat meat products. iastatedigitalpress.comnih.gov | Activity is independent of the typical Gram-negative receptors. iastate.edu Binds to specific proteins in L. monocytogenes, including DNA polymerase III and LepA. iastate.edu |
This unexpected cross-Gram-boundary activity of this compound opens up new avenues for research and potential applications, challenging the conventional understanding of bacteriocin (B1578144) specificity and action.
Strategies for Combating Bacterial Persistence and Biofilm Formation
This compound, a bacteriocin produced by some strains of Escherichia coli, is gaining attention for its potential to combat bacterial persistence and biofilms, which are significant challenges in treating chronic infections. mdpi.comgoogle.com Persister cells are a subpopulation of bacteria that are tolerant to antibiotics, while biofilms are communities of bacteria encased in a self-produced matrix, providing a protected environment. google.comnih.gov
Research has shown that this compound can be effective against bacteria in a biofilm state. mdpi.comijcrar.com In one study, colicins E1, E2, and E3 were shown to kill biofilm cells of a colicin-sensitive E. coli strain, with this compound causing a 3-log reduction in viable cells within five minutes of exposure. nih.gov This is noteworthy because biofilms are notoriously resistant to conventional antibiotics. google.comnih.gov The effectiveness of this compound against biofilms is surprising given its large size, which would be expected to hinder its penetration of the biofilm's extracellular matrix. google.com
Interestingly, the gene kil, located on the ColE1 plasmid and involved in the release of this compound, has been found to enhance biofilm formation in E. coli. frontiersin.org This suggests a complex relationship between the this compound system and biofilm dynamics. While the Kil protein appears to promote biofilm formation, the this compound protein itself has anti-biofilm properties. Further investigation into this dual role is crucial for developing effective anti-biofilm strategies.
Fluctuation assays have revealed that antimicrobial persistence is a primary survival strategy for E. coli when faced with treatments like colicinogenic-phage systems. asm.orgnih.gov One study surprisingly found that treatment with a synthetic phage engineered to produce this compound (T7-E1) significantly increased the formation of persister cells compared to the wild-type phage. asm.orgnih.govnih.gov This highlights the complex interplay between antimicrobial stress and the induction of persistence, a critical consideration for therapeutic applications.
Design of Novel Antimicrobial Agents and Fusion Proteins
The unique properties of this compound make it an attractive scaffold for the design of novel antimicrobial agents and fusion proteins aimed at overcoming antibiotic resistance.
Genetic engineering has been employed to create fusion peptides that combine the cell-killing mechanism of this compound with other antimicrobial peptides to enhance their therapeutic potential. mdpi.com A notable example is the fusion of enterocin (B1671362) A and this compound. mdpi.comdoaj.orgnih.gov This recombinant peptide has demonstrated good antibacterial activity against both Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus. doaj.orgnih.gov The fusion protein also exhibited stability across various temperatures, pH levels, and salt concentrations, making it a promising candidate for therapeutic development. doaj.org
Another area of research involves creating fusion proteins for applications beyond antibacterial activity. For instance, a combination of this compound and enterocin A has been shown to induce apoptosis in gastric cancer cells, suggesting a potential role for these fusion peptides in cancer therapy. ijmm.ir
A promising strategy to combat antimicrobial resistance is the development of multi-hurdle systems that combine different antimicrobial agents. asm.orgnih.govnih.gov One such approach involves integrating the gene for this compound into the genome of a bacteriophage, creating a "colicinogenic-phage" system. asm.orgnih.govnih.gov
In one study, a synthetic T7 phage was engineered to produce this compound (T7-E1). asm.orgnih.govnih.gov This hybrid system adds a second, colicin-based hurdle to the phage's natural lytic cycle. The engineered T7-E1 phage was effective in delaying the outgrowth of a T7-resistant sub-population of E. coli in mixed cultures. asm.orgnih.govnih.gov When combined with another engineered phage producing colicin M (T7-M), the resulting cocktail completely suppressed a mixed planktonic population with 50% resistant cells. asm.orgnih.govnih.gov
These phage-colicin hybrids represent a novel approach that leverages the specificity of both phages and colicins to target resistant bacteria. asm.orgnih.govnih.gov The phage acts not only as an antimicrobial agent itself but also as a delivery vehicle and generator of the colicin, creating a synergistic effect. nih.govconfex.com This multi-hurdled approach aims to decrease the risk of resistance development, as bacteria would need to evolve defenses against both the phage and the colicin simultaneously. asm.orgnih.govnih.govresearchgate.net
| Compound/Agent | Target Organism(s) | Key Research Finding | Reference(s) |
| This compound | Escherichia coli | Effective against biofilm cells, causing a 3-log reduction in 5 minutes. | nih.gov |
| T7-E1 Phage | Escherichia coli | Delayed the outgrowth of T7-resistant subpopulations. | asm.orgnih.govnih.gov |
| Enterocin A-Colicin E1 Fusion Peptide | P. aeruginosa, E. coli, E. faecalis, S. aureus | Demonstrated broad-spectrum antibacterial activity and stability. | doaj.orgnih.gov |
| This compound and Enterocin A Combination | Gastric Cancer Cells (AGS) | Induced apoptosis in cancer cells. | ijmm.ir |
Future Perspectives in Colicin E1 Research
Elucidating Remaining Unresolved Aspects of Colicin E1 Translocation
Despite significant progress, several aspects of this compound's journey into a target cell remain enigmatic, presenting exciting avenues for future research. The precise mechanism by which the colicin unfolds and threads through the TolC channel is still debated. elifesciences.org While it is accepted that this compound initially binds to the vitamin B12 receptor, BtuB, and subsequently engages with TolC, the conformational changes that facilitate this passage are not fully understood. elifesciences.orgportlandpress.com It is hypothesized that the translocation likely begins with the T-domain, followed by the largely unfolded active C-domain. portlandpress.com However, the exact sequence of events and the specific interactions that drive this process require further investigation.
Another unresolved question is the fate of the this compound fragment after cleavage by the outer membrane protease OmpT. proteopedia.org This cleavage event, which requires the presence of BtuB, removes the TolQA box essential for cytotoxicity. proteopedia.org How or if the remaining pore-forming domain crosses the outer membrane after this cleavage is currently unknown and warrants further study. portlandpress.comproteopedia.org Furthermore, the interaction with the inner membrane Tol system, specifically with TolA, differs from that of other group A colicins, with the C-terminal of TolA binding to the incoming this compound. portlandpress.com The molecular details of this interaction and its role in the final stages of translocation are yet to be fully elucidated.
Advanced Structural Biology Approaches to Capture Dynamic States
Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the static structure of this compound interacting with its receptor TolC. elifesciences.org These studies have revealed that this compound binds to TolC as an open hinge, a significant architectural rearrangement from its unbound state. elifesciences.org However, the translocation process is inherently dynamic, involving a series of conformational changes as the protein moves across the cell envelope. Future research will undoubtedly focus on employing advanced structural biology techniques to capture these transient states.
Time-resolved cryo-EM and single-molecule fluorescence microscopy are powerful tools that can visualize the dynamic process of this compound translocation in real-time. elifesciences.org These techniques could potentially capture intermediate conformations of the colicin as it engages with BtuB, transitions to TolC, and threads its way into the periplasm. Furthermore, nuclear magnetic resonance (NMR) spectroscopy could be employed to study the structure and dynamics of the unfolded or partially folded states of this compound that are believed to be translocation-competent. By combining these advanced methodologies, researchers can aim to create a "molecular movie" of this compound translocation, providing a comprehensive understanding of this intricate process.
Systems Biology Approaches to Understand this compound in Complex Microbial Communities
The role of this compound extends beyond a simple one-on-one interaction between a producer and a sensitive cell. In the complex and competitive environment of a microbial community, colicins are thought to play a crucial role in shaping population dynamics and community structure. nih.gov Systems biology offers a powerful framework to investigate these complex interactions.
Future research could employ metagenomic and metatranscriptomic approaches to study the prevalence and expression of this compound genes in natural microbial communities, such as the gut microbiome. This would provide insights into the ecological conditions that favor colicin production and its impact on the surrounding microbial landscape. Furthermore, constructing and analyzing microbial interaction networks can help to understand the broader ecological consequences of this compound production. bham.ac.uk These networks can reveal how the presence of a this compound-producing strain affects the growth and survival of other community members, both sensitive and resistant. By integrating experimental data with computational modeling, a systems biology approach can provide a more holistic understanding of the ecological significance of this compound in the intricate web of microbial interactions. core.ac.uk
Rational Design of Engineered this compound Derivatives for Specific Applications
The modular domain structure of this compound makes it an attractive scaffold for protein engineering. nih.gov The receptor-binding, translocation, and cytotoxic domains can be modified or swapped to create novel molecules with tailored specificities and functions. nih.gov Future research will focus on the rational design of this compound derivatives for a variety of applications.
One promising area is the development of targeted antimicrobial agents. By altering the receptor-binding domain, it is possible to redirect this compound to target specific pathogens beyond E. coli. This approach could lead to the development of narrow-spectrum antibiotics that selectively eliminate pathogenic bacteria while leaving the beneficial microbiota unharmed. Furthermore, the cytotoxic domain can be replaced with other functional moieties, such as enzymes or fluorescent proteins, to create targeted delivery systems for diagnostics or therapeutics. The development of such engineered this compound derivatives holds significant potential for applications in medicine and biotechnology.
| Engineered this compound Derivative | Potential Application | Design Strategy |
| Pathogen-Specific Colicin | Targeted antimicrobial therapy | Modification of the receptor-binding domain to recognize a specific pathogen's surface receptor. |
| Diagnostic Colicin | In vivo imaging of bacterial infections | Replacement of the cytotoxic domain with a fluorescent or luminescent reporter protein. |
| Enzyme-Delivering Colicin | Targeted enzyme therapy | Fusion of a therapeutic enzyme to the translocation and receptor-binding domains. |
Expanding the Scope of this compound-Based Antimicrobial Strategies
Current research has demonstrated the potential of this compound and its fragments as antimicrobial agents and as potentiators of existing antibiotics. elifesciences.org Fragments of this compound that bind to and block the TolC efflux pump can increase the susceptibility of bacteria to various antibiotics. elifesciences.org Future strategies will likely focus on expanding and optimizing these approaches.
One key area of investigation will be the development of more potent TolC-plugging fragments. While current fragments have shown proof-of-concept, their efficacy may be limited by factors such as binding affinity and the geometry of the TolC channel. elifesciences.org Rational design and directed evolution could be used to create smaller, more potent fragments with improved inhibitory activity. Another avenue for expansion is the development of novel delivery systems for this compound and its derivatives. This could involve encapsulation in nanoparticles or engineering probiotic bacteria to produce and deliver the colicin in situ at the site of infection. nih.gov Furthermore, combining this compound-based therapies with other antimicrobial agents, such as bacteriophages or other bacteriocins, could lead to synergistic effects and help to overcome the development of resistance.
| Antimicrobial Strategy | Mechanism of Action | Future Development |
| TolC Blockade | This compound fragments bind to and inhibit the TolC efflux pump, increasing susceptibility to other antibiotics. | Engineering of smaller, more potent fragments with higher binding affinity. |
| Probiotic Delivery | Engineered probiotic bacteria produce and secrete this compound at the site of infection. | Optimization of production and secretion levels; ensuring safety and efficacy in vivo. |
| Combination Therapy | Use of this compound with other antimicrobials to achieve synergistic killing and reduce resistance. | Identification of effective combinations and understanding the mechanisms of synergy. |
Comparative Analysis of this compound with Other Channel-Forming Toxins and Protein Insertion Mechanisms
This compound belongs to a broad class of channel-forming toxins that disrupt the integrity of cell membranes. Comparative analysis of this compound with other toxins that form pores, such as diphtheria toxin, can provide valuable insights into the fundamental principles of protein-membrane interactions and translocation. While both this compound and diphtheria toxin form channels in membranes, they utilize different receptors and translocation machineries. A detailed comparison of their structures, mechanisms of membrane insertion, and channel properties could reveal common themes and unique adaptations in the evolution of pore-forming toxins.
Furthermore, comparing the translocation mechanism of this compound with that of other colicins, such as Colicin A and Colicin N, can illuminate the diversity of strategies that bacteria have evolved to deliver toxic payloads. For instance, while this compound utilizes the TolC channel, other colicins employ different outer membrane proteins like OmpF. nih.gov Understanding the structural basis for these different receptor and translocator specificities can inform the design of engineered colicins with novel properties. Such comparative studies will not only deepen our understanding of this compound but also contribute to the broader fields of protein transport and membrane biology.
Q & A
Q. What experimental approaches are used to study Colicin E1’s interaction with bacterial membranes?
this compound’s membrane interaction involves receptor binding (via the TolA protein) and pore formation. Key methodologies include:
- Receptor-binding assays : Co-expression of TolA deletion mutants (e.g., TolAD1, TolAD2, TolAD3) to assess colicin sensitivity .
- Ion flux assays : Quantifying K⁺ efflux rates (e.g., 1.3–2.3 × 10⁶ K⁺/s) using radiolabeled potassium to measure pore activity in vivo .
- Comparative studies : Testing colicin activity across E. coli strains with varying Tol protein configurations to isolate functional domains .
Q. How do growth phase and environmental conditions influence this compound production?
this compound production is regulated by stress responses and growth phase:
- Anaerobic control : Anaerobiosis induces this compound expression via the SOS response, measured using promoter-reporter systems (e.g., lacZ fusions) .
- Stationary phase upregulation : Increased production in nutrient-depleted conditions, monitored via Western blotting or bacteriocin activity assays .
Advanced Research Questions
Q. How can conflicting data on TolA domain requirements for this compound activity be resolved?
Conflicting reports on TolA’s α-helical domain stem from experimental variables:
- Co-expression systems : Plasmid-driven TolA mutants (e.g., pQRAB vectors) may bypass chromosomal regulatory mechanisms, altering colicin sensitivity .
- Functional redundancy : this compound retains partial activity even with TolAD3 (deleted α-helical domain), suggesting alternative translocation pathways. Validate via K⁺ flux lag time analysis (100–150 s for TolAD3 vs. 40–60 s for wild-type TolA) .
- Comparative mutagenesis : Test this compound alongside E3/N/A to isolate TolA domain dependencies .
Q. What methodologies address discrepancies in this compound’s pore-forming mechanism?
Discrepancies arise from in vitro vs. in vivo models:
- Single-channel conductivity : Compare in vitro planar lipid bilayer data (e.g., 10⁷ ions/sec) with in vivo K⁺ flux rates to reconcile conductivity differences .
- Translocation kinetics : Use time-resolved fluorescence microscopy to track colicin movement across the periplasm, resolving lag time variability .
Q. How can structure-function relationships in this compound be systematically analyzed?
- Homology modeling : Align this compound with homologs (e.g., colicin Ia) using PSI-BLAST and ClustalW to identify conserved pore-forming motifs .
- Site-directed mutagenesis : Target residues in the receptor-binding domain (e.g., duplicated regions in colicin S4) to assess receptor specificity .
- Cryo-EM studies : Resolve TolA-colicin complexes at sub-3Å resolution to map critical interaction interfaces .
Methodological Frameworks for Designing Studies
Q. How can the PICO framework guide studies on this compound’s antibacterial efficacy?
- Population (P) : E. coli strains with defined Tol/QRA operon status.
- Intervention (I) : this compound dosage (e.g., 30 ng/ml for 90% cell binding ).
- Comparison (C) : TolA-deficient mutants or alternative colicins (e.g., E3).
- Outcome (O) : Bactericidal activity (CFU counts) or ion flux rates .
Q. What FINER criteria apply to ethical studies on this compound?
- Feasible : Use lab-safe E. coli K-12 derivatives (e.g., JW strains) to avoid pathogenicity risks.
- Novel : Investigate understudied regulatory pathways (e.g., anaerobic induction ).
- Ethical : Adhere to NIH preclinical guidelines for microbial work (e.g., biosafety level 2 containment) .
Data Presentation and Validation
Q. How should contradictory colicin sensitivity data be presented?
- Tabular summaries : Include colicin IC₅₀ values across TolA mutants (e.g., 5-fold sensitivity changes in E3 vs. E1 ).
- Statistical annotations : Use ANOVA to compare K⁺ flux rates between experimental groups, reporting p-values and confidence intervals .
Q. What validation steps ensure reproducibility in colicin assays?
- Strain verification : Genotype TolA mutants via Sanger sequencing .
- Positive controls : Include wild-type TolA in all sensitivity assays .
- Data transparency : Publish raw ion flux curves and growth phase metadata in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
